molecular formula C5H10O3 B147526 1,1-Dimethoxyacetone CAS No. 6342-56-9

1,1-Dimethoxyacetone

Cat. No. B147526
CAS RN: 6342-56-9
M. Wt: 118.13 g/mol
InChI Key: ULVSHNOGEVXRDR-UHFFFAOYSA-N
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Description

1,1-Dimethoxyacetone is a chemical compound that is closely related to other acetone derivatives such as 1,3-dichloroacetone and 1,3-dihydroxyacetone. These compounds are often utilized in the synthesis of more complex molecules, including peptides and other organic structures. The data provided does not directly discuss 1,1-dimethoxyacetone, but it does provide insights into the behavior and applications of similar molecules.

Synthesis Analysis

The synthesis of related compounds, such as the bicyclic peptides using 1,3-dichloroacetone, involves bio-orthogonal reactions and selective linking of free cysteine side-chains through an SN2 reaction . This method could potentially be adapted for the synthesis of derivatives of 1,1-dimethoxyacetone by altering the reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,1-dimethoxyacetone, such as 1,1-dimethoxy-4-phenylamino-4-methylthio-3-buten-2-one, has been determined through crystallography. The structure exhibits π-delocalization and is stabilized by intramolecular hydrogen bonding . This suggests that 1,1-dimethoxyacetone may also exhibit similar structural features conducive to stability and reactivity.

Chemical Reactions Analysis

The rearrangement of 1,3-dimethoxyalkan-2-ones under acid-catalyzed conditions leads to various products, including methylglyoxal dialkyl acetals and furanones . This indicates that 1,1-dimethoxyacetone could undergo similar rearrangements, potentially yielding interesting and useful products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,1-dimethoxyacetone are not detailed in the provided data, the properties of related compounds can offer some insights. For instance, the dimeric structures of 1,3-dihydroxyacetone and its behavior in different states suggest that 1,1-dimethoxyacetone may also form dimeric structures and exhibit different properties in solid and liquid states . Additionally, the stability of acetone-linked peptides in human serum implies that 1,1-dimethoxyacetone derivatives could also possess significant stability, which is an important consideration for their potential applications .

Scientific Research Applications

C-Acylation and Condensation Reactions

  • C-Acylation and Enamine Formation: 1,1-Dimethoxyacetone undergoes C-acetylation leading to self-condensation, forming compounds like tetramethoxymesityl oxide and 1,3-dialkoxyacetone. It reacts with morpholine or piperidine to form enamines, which undergo acylation to produce various derivatives (Tang & Chang, 1982).

Rearrangement Studies

  • Rearrangement Mechanisms: Studies on 1,3-dialkoxyacetones and 1,1-dimethoxyacetone derivatives revealed insights into acid-catalyzed rearrangement mechanisms, yielding products like methylglyoxal dialkyl acetals and furanones (Yu et al., 1990).

Enzymatic Modification

  • Antioxidant Synthesis: 1,1-Dimethoxyacetone can be enzymatically modified to produce compounds with higher antioxidant capacity. This process demonstrates the potential of laccase-catalyzed oxidation for bioactive compound synthesis (Adelakun et al., 2012).

Methyl Ester Preparation

  • Esterification Techniques: It's used in the preparation of methyl esters, where its reaction with water in the presence of strong acid forms methanol and acetone, acting as a water scavenger in esterification processes (Radin, Hajra, & Akahori, 1960).

Synthesis of Fluorinated Compounds

  • Fluorinated Building-Blocks: An efficient method for synthesizing 3-(polyfluoroacyl)pyruvaldehydes dimethyl acetals from 1,1-dimethoxyacetone has been developed, showing its role in creating novel functionalized fluorinated building blocks (Chizhov et al., 2017).

Peptide Synthesis

  • Bicyclic Peptide Synthesis: 1,1-Dimethoxyacetone is used in the chemical synthesis of cyclic peptides, particularly in linking free cysteine side-chains, to create complex, multicyclic peptides (Lin et al., 2020).

Sensor Development

  • Sensor Applications: It's involved in the development of molecularly imprinted sensors, like in the selective assay of dimethoate in wheat flour, demonstrating its application in environmental monitoring (Capoferri et al., 2017).

Analytical Methods

  • Water Sample Analysis: It's used in the derivatization process for determining 1,1-dimethylhydrazine in water samples, showcasing its application in environmental analysis (Abilev, Kenessov, & Batyrbekova, 2014).

Photolysis Studies

  • Photolysis Research: Studies on the photolysis of aryloxyacetones, which include dimethoxyacetone, provide insights into the photochemical behavior of these compounds (Dirania & Hill, 1966).

Catalysis and Conversion

  • Catalytic Processes: It plays a role in catalytic processes like the acetalization of acetone with glycerol, providing sustainable pathways for converting glycerol into valuable compounds (Li, Korányi, Sels, & Pescarmona, 2012).

Conformational Energy Analysis

  • Energy Mapping: The conformational energy map for rotamers of dimethoxymethane, a related compound, has been calculated, providing insights into the anomeric effect and molecular interactions (Wiberg & Murcko, 1989).

Crocetin Synthesis

  • Synthesis of Crocetin Ester: 1,1-Dimethoxyacetone is used in the synthesis of crocetin dimethyl ester, a compound with potential applications in pharmaceuticals (Dan-dan, 2012).

Sample Dehydration for Microscopy

  • Electron Microscopy Preparation: It's used in the chemical dehydration of biological tissues for electron microscopy, offering a simpler and quicker method than traditional physical dehydration techniques (Muller & Jacks, 1975).

Antibacterial Activity

  • Antibacterial Properties: The antibacterial activity of dimethoxane, a related compound, has been studied for its potential application in preserving pharmaceutical systems (Woolfson, 1977).

Biomedical Research

  • Chemotherapy Application: Artemisinin-derived trioxane dimers, involving dimethoxy compounds, show promise for chemotherapy of malaria and cancer (Posner et al., 2002).

Safety And Hazards

When handling 1,1-Dimethoxyacetone, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

1,1-dimethoxypropan-2-one
Source PubChem
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InChI

InChI=1S/C5H10O3/c1-4(6)5(7-2)8-3/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVSHNOGEVXRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6064244
Record name 2-Propanone, 1,1-dimethoxy-
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Methylglyoxal dimethyl acetal
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Vapor Pressure

8.48 [mmHg]
Record name Methylglyoxal dimethyl acetal
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Product Name

1,1-Dimethoxyacetone

CAS RN

6342-56-9
Record name Pyruvic aldehyde dimethyl acetal
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Record name Methylglyoxal dimethyl acetal
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Record name 1,1-Dimethoxyacetone
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Record name 2-Propanone, 1,1-dimethoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
DH Murray, KF Albizati - Tetrahedron letters, 1990 - Elsevier
Trialkylsilyloxyallyl cations 2 with a π-donating methoxy substituent at the allylic termini are generated from nonhalogenated substrates via treatment of 5b-e with Lewis acids. 2 …
Number of citations: 93 www.sciencedirect.com
DL Chizhov, DV Belyaev, DS Yachevskii… - Journal of Fluorine …, 2017 - Elsevier
An efficient approach for the synthesis of 3-(polyfluoroacyl)pyruvaldehydes dimethyl acetals (1,1-dimethoxy-4-polyfluoroalkyl-butan-2,4-dions) from 1,1-dimethoxyacetone and …
Number of citations: 14 www.sciencedirect.com
PBS Dawadi, J Lugtenburg - Synthetic Communications®, 2010 - Taylor & Francis
5-Cyano-4,6-dimethyl-2H-pyran-2-one (1) has been prepared via a simple one-pot domino-Knoevenagel reaction starting from ethyl acetoacetate (2) and cyanoacetone (3). Similarly, a …
Number of citations: 4 www.tandfonline.com
X Xue, P Chen, P Xu, Y Wang - Catalysis Communications, 2018 - Elsevier
Thermoregulated phase-separable chiral Pt nanoparticle catalyst exhibited excellent ee (>99%) in the enantioselective hydrogenation of activated ketones for preparing chiral α-…
Number of citations: 9 www.sciencedirect.com
Y Ban, Y Ashida, H Nakatsuji, Y Tanabe - Molbank, 2016 - mdpi.com
Direct 2(5H)-furanone annulation produces promising cross-coupling partners incorporating m- or p-bromo- and p-tosyloxyphenyl groups into the 5-position of a notable 2(5H)-furanone …
Number of citations: 2 www.mdpi.com
NR Patel, CC Nawrat, M McLaughlin, Y Xu… - Organic …, 2020 - ACS Publications
The synthesis of the potent anti-HIV investigational treatment islatravir is described. The key step in this synthesis is a highly enantioselective catalytic asymmetric alkynylation of a …
Number of citations: 19 pubs.acs.org
PB Shrestha‐Dawadi, J Lugtenburg - 2007 - Wiley Online Library
[2‐ 13 C]‐ and [3‐ 13 C]‐3‐cyano‐4‐methyl‐3‐pyrrolin‐2‐one have been prepared by a new synthetic route. α,α‐Dimethoxy ketones react with bifunctional molecules in an extended …
PBS Dawadi, J Lugtenburg - 2008 - Wiley Online Library
3‐Cyano‐4‐methyl‐1H‐pyrrole (1) was prepared by a new Wittig procedure from simple, commercially available starting materials in four steps with an overall yield of 39 %. Similarly, [1…
PBS Dawadi, MA Verhoeven, J Lugtenburg - Tetrahedron Letters, 2011 - Elsevier
[2-(β-Ionylidene)propyl]triphenylphosphonium bromide is reacted with 3-methyl-4-oxobut-2-enenitrile in refluxing 1,2-epoxybutane to give a mixture of 11-Z- and all-E-11-methylretinal …
Number of citations: 5 www.sciencedirect.com
X Zhao, W Liu, L Zhu, Y Zhang, M Sun… - Sustainable Energy & …, 2022 - pubs.rsc.org
One-pot efficient transformation of glucose into 1,1,2-trimethoxyethane via epimerization, retro-aldol condensation (RAC), acetalization, and etherification processes over W-Beta …
Number of citations: 3 pubs.rsc.org

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